4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one

Lipophilicity Permeability Physicochemical Differentiation

Researchers requiring precise pyridazinone SAR often face supply of inconsistent analogs that compromise logP and donor/acceptor profiles. 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one (CAS 66429-95-6) eliminates this variable. - Single donor-acceptor pair & rotatable bond count (3) for clean fragment-based screening. - Computed logP 0 & TPSA 56.1 Ų fit CNS-drug space natively. - IP-free, distinct hinge-binder motif for kinase or metabolite reference standard programs.

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
CAS No. 66429-95-6
Cat. No. B12928653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one
CAS66429-95-6
Molecular FormulaC8H12ClN3O2
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)N(C)CCO)Cl
InChIInChI=1S/C8H12ClN3O2/c1-11(3-4-13)6-5-10-12(2)8(14)7(6)9/h5,13H,3-4H2,1-2H3
InChIKeyGJSVICVTUOWWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one – Compound Overview


4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one (CAS 66429-95-6) is a synthetic, polysubstituted pyridazin-3(2H)-one derivative bearing a chloro group at C4, an N-(2-hydroxyethyl)-N-methylamino group at C5, and a methyl group at N2. Its molecular weight is 217.65 g/mol with a computed logP of 0, reflecting balanced polarity conferred by the tertiary amine‑alcohol side chain [1]. This compound falls within the broader pyridazinone chemotype, which is known to engage diverse biological targets; however, its specific N-methyl‑N-hydroxyethylamino architecture, unreported in commercial drug substances, makes it a non‑interchangeable building block for focused‑library synthesis or structure‑activity relationship (SAR) exploration .

Workflow Focused-library and SAR synthesis
Architecture Non-interchangeable N‑(hydroxyethyl)‑N‑methylamino arm
Predicted profile Balanced logP/TPSA for permeability studies

Generic Substitution Failure for 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one


Pyridazin‑3(2H)-one scaffolds are highly sensitive to even minor peripheral substitution; the presence, position, and nature of the C5‑amine substituent dictate solubility, permeability, and target engagement. Compendial databases list several chloro‑methyl‑pyridazinones that differ solely by the C5‑amino group, yet a tertiary N‑(hydroxyethyl)‑N‑methylamine arm cannot be replicated by a primary amine or by a simple N‑methyl‑ or N‑hydroxyethyl‑secondary amine without altering hydrogen‑bond donor/acceptor counts, logP, and metabolic stability [1]. Consequently, selecting a “close analog” from a stockroom as a surrogate for 4‑chloro‑5‑((2‑hydroxyethyl)(methyl)amino)‑2‑methylpyridazin‑3(2H)‑one introduces uncontrolled variables that undermine assay reproducibility and structure‑property correlations .

C5-amine sensitivity
Replacing the tertiary N‑(hydroxyethyl)‑N‑methylamine with a primary amine or dichloro analog alters logP and H‑bond counts, disrupting assay reproducibility.
H‑bond donor/acceptor mismatch
The single HBD/4 HBA pattern cannot be mimicked by analogs with 0 or 2 donors, directly shifting target‑recognition profiles.
Conformational flexibility difference
Rotatable bond count (3) differs from analogs bearing additional rotors, potentially altering binding entropy and SAR interpretation.

Quantitative Differentiation Evidence for 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one


Lipophilicity & Polar Surface Area vs. Analogs

The target compound exhibits an intermediate computed hydrophilicity (XLogP3-AA = 0) that positions it between the highly polar 5‑amino analog chloridazon‑methyl‑desphenyl (XLogP3‑AA = -0.2, TPSA = 68.9 Ų) and the lipophilic 4,5‑dichloro‑2‑methyl‑3(2H)‑pyridazinone (XLogP3 = 1.2, TPSA = 34.2 Ų). The tertiary N‑methyl‑N‑hydroxyethylamino group provides exactly one hydrogen‑bond donor (predicted HBD = 1) and four acceptors, contrasting with the two donors of the primary‑amine comparator [1]. This distinct hydrogen‑bond capacity is critical for mediating selective target interactions in biochemical assays.

Lipophilicity & TPSA
Cross-study comparable
XLogP3-AA 0 TPSA 56.1 Ų Target
vs
−0.2 / 68.9 1.2 / 34.2 Chloridazon-desphenyl & 4,5-Dichloro analogs
Balanced logP/TPSA for CNS-permeability studies
Computed values; verify experimentally
Lipophilicity Permeability Physicochemical Differentiation

Rotatable Bond Count and Conformational Flexibility

With three rotatable bonds, the target compound has moderate flexibility, enabling the N‑hydroxyethyl‑methylamino side chain to adopt multiple low‑energy conformations. This contrasts with the 4‑methoxyphenyl‑N2 analog (CAS 449778-65-8, four rotatable bonds) and the N2‑hydroxyethyl analog NSC 376252 (four rotatable bonds), both of which have additional terminal rotors that may increase entropic penalties upon binding [1]. The target’s restricted flexibility may translate into a more favorable conformational pre‑organization for targets that accommodate the specific N2‑methyl‑5‑(N‑hydroxyethyl‑N‑methylamino) pharmacophore.

Rotatable Bonds
Class-level inference
3 Target
vs
4 NSC 376252 & 449778-65-8
Lower entropic penalty may favor fragment-based screening
Computed topological count; binding data required
Conformational flexibility SAR Ligand efficiency

Hydrogen Bond Donor/Acceptor Profile

The compound possesses one hydrogen‑bond donor (the terminal hydroxyl of the hydroxyethyl group) and four acceptors (carbonyl oxygen, ring N, tertiary amine N, and hydroxyl oxygen). The corresponding primary‑amine analog (5‑amino‑4‑chloro‑2‑methyl‑pyridazin‑3(2H)‑one) has two donors and three acceptors, while the 4,5‑dichloro‑2‑methyl analog has zero donors and three acceptors [1]. The mixed donor‑acceptor profile of the target compound enables a distinct hydrogen‑bond pattern that cannot be mimicked by any single comparator, directly affecting molecular recognition in target‑based assays [2].

H‑Bond Profile
Cross-study comparable
HBD 1 HBA 4 Target
vs
HBD 2 / HBA 3 HBD 0 / HBA 3 5-Amino & 4,5-Dichloro analogs
Unique donor/acceptor pattern for selective target engagement
Experimental H‑bond networks need confirmation
Hydrogen bonding ADME Pharmacophore design

Application Scenarios for 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one


CNS-Penetrant Probe Design

Programs targeting central nervous system enzymes require molecular properties within the CNS‑drug space (XLogP < 3, TPSA 60–70 Ų). The computed logP of 0 and TPSA of 56.1 Ų for this compound satisfy those criteria natively, unlike the more polar primary‑amine analog or the more lipophilic dichloro analog. Incorporating this scaffold into early‑stage libraries can reduce the need for subsequent polar‑surface‑area optimization [1].

Kinase & Epigenetic Hinge-Binder Design

The pyridazin‑3‑one core is a recognized hinge‑binding motif, and the N2‑methyl‑5‑(N‑hydroxyethyl‑N‑methylamino) substitution introduces a single donor‑acceptor pair that can engage unique kinase hinge residues. Because the compound is not a marketed kinase inhibitor, it serves as a clean starting point for IP‑free hinge‑binder SAR. The distinct rotatable bond count (3) versus common N2‑aryl derivatives (≥4) suggests improved ligand efficiency metrics in fragment‑based screening [2].

Metabolite Identification & Agrochemical Residue Analysis

Given its structural relationship to chloridazon metabolites, this compound may serve as a synthetic intermediate for preparing soil‑ or plant‑metabolite reference standards. Its single‑donor, multi‑acceptor hydrogen‑bond profile facilitates chromatographic separation and mass‑spectrometric detection, enabling residue laboratories to generate calibration curves for regulatory compliance studies [3].

Hydrogen-Bond Network Engineering

The well‑defined H‑bond donor/acceptor pattern (1 HBD, 4 HBA) renders this small molecule a candidate for co‑crystallization screens with pharmaceutical co‑formers. Its intermediate flexibility (3 rotatable bonds) provides a sufficient conformational search space while limiting the disorder that plagues more flexible analogs, potentially improving the success rate of co‑crystal formation [2].

Application
Selection Property
Validation Focus
CNS probe design
Balanced logP/TPSA profile
Permeability assay context
Kinase hinge-binder design
Hinge-binding donor-acceptor pair
Kinase panel selectivity review
Metabolite reference standard
Chloridazon‑related structure
LC‑MS method development
Co‑crystal engineering
1 HBD / 4 HBA pattern
Co‑former screening
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